(2S)-2-Amino-N,3,3-trimethylbutanamide hydrochloride
Overview
Description
(2S)-2-Amino-N,3,3-trimethylbutanamide hydrochloride is a synthetic organic compound with a specific stereochemistry It is characterized by the presence of an amino group, a trimethylbutanamide moiety, and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-N,3,3-trimethylbutanamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-2-methylpropanol and trimethylacetyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize impurities. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-N,3,3-trimethylbutanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
(2S)-2-Amino-N,3,3-trimethylbutanamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-N,3,3-trimethylbutanamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trimethylbutanamide moiety can interact with hydrophobic regions. These interactions can influence the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-3-methylbutanamide hydrochloride: Similar in structure but with a different substitution pattern.
(2S)-2-Amino-N,3-dimethylbutanamide hydrochloride: Differing by one methyl group.
(2S)-2-Amino-N,3,3-trimethylpentanamide hydrochloride: With an extended carbon chain.
Uniqueness
(2S)-2-Amino-N,3,3-trimethylbutanamide hydrochloride is unique due to its specific stereochemistry and the presence of three methyl groups on the butanamide moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Biological Activity
Overview
(2S)-2-Amino-N,3,3-trimethylbutanamide hydrochloride, with the molecular formula C8H18ClNO, is a synthetic organic compound that has garnered attention for its diverse biological activities and applications in scientific research. This compound is characterized by its unique structural properties, which enable it to act as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions. Its biological significance extends to enzyme mechanisms, protein-ligand interactions, and potential therapeutic applications.
Property | Value |
---|---|
Molecular Formula | C8H18ClNO |
Molecular Weight | 179.69 g/mol |
IUPAC Name | This compound |
Appearance | White crystalline solid |
Solubility | Soluble in water |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can function as either an inhibitor or an activator of these targets, modulating their activity and influencing various biochemical pathways. For instance:
- Enzyme Inhibition : It has been shown to inhibit matrix metalloproteinase-9 (MMP-9), an enzyme crucial for extracellular matrix remodeling. This inhibition can affect processes such as cell migration and tissue repair.
- Protein Interactions : The compound's structure allows it to engage in hydrogen bonding and electrostatic interactions with proteins, facilitating studies on protein-ligand dynamics.
1. Biochemical Studies
The compound is utilized extensively in biochemical research to explore enzyme mechanisms and protein interactions. It serves as a model compound for understanding the behavior of similar molecules within biological systems.
2. Pharmaceutical Development
Due to its potential therapeutic properties, this compound is being investigated as a precursor in the synthesis of various pharmaceutical agents. Its unique structure may contribute to the development of drugs targeting metabolic disorders or cancer therapies .
3. Industrial Applications
In the industrial sector, this compound is employed in the production of specialty chemicals and as a catalyst in certain chemical processes due to its reactivity and stability.
Case Study 1: Inhibition of MMP-9
A study demonstrated that this compound effectively inhibits MMP-9 activity in vitro. The inhibition was quantified using enzymatic assays, revealing a dose-dependent response that suggests potential therapeutic applications in wound healing and cancer metastasis management.
Case Study 2: Protein-Ligand Interaction
Research involving fluorescence spectroscopy showed that this compound binds to specific protein targets with varying affinities. The binding kinetics were analyzed using surface plasmon resonance (SPR), providing insights into how structural modifications could enhance its binding capabilities for drug design purposes.
Properties
IUPAC Name |
(2S)-2-amino-N,3,3-trimethylbutanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-7(2,3)5(8)6(10)9-4;/h5H,8H2,1-4H3,(H,9,10);1H/t5-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKINSHAGISCSSV-NUBCRITNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)NC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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